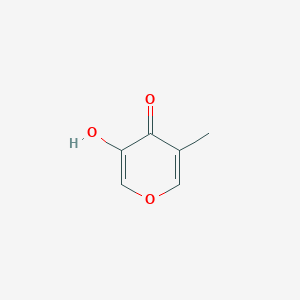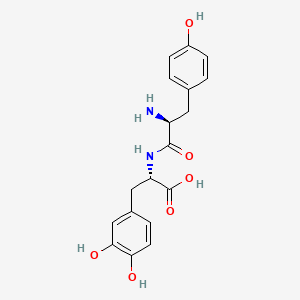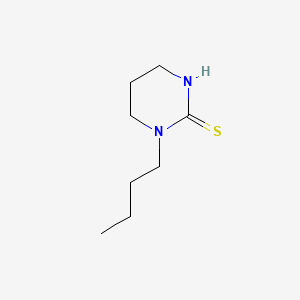
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione is a heterocyclic compound with the molecular formula C8H16N2S.
Méthodes De Préparation
The synthesis of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione typically involves the reaction of 1,3-diaminopropane with carbon disulfide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides
Applications De Recherche Scientifique
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione can be compared with other similar compounds such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone: This compound is a versatile solvent used in various chemical reactions.
3,4,5,6-Tetrahydro-2-pyrimidinethiol: Known for its reactivity in the preparation of aryl-substituted heterocycles.
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-: Another related compound with applications in organic synthesis. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
39148-51-1 |
|---|---|
Formule moléculaire |
C8H16N2S |
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
1-butyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C8H16N2S/c1-2-3-6-10-7-4-5-9-8(10)11/h2-7H2,1H3,(H,9,11) |
Clé InChI |
CUPVPSOUKBSAHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


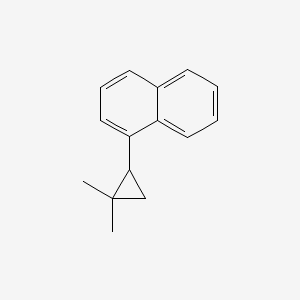

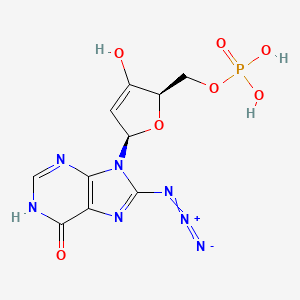
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)
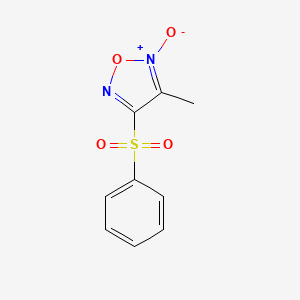
![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
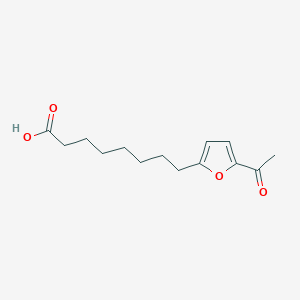
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
